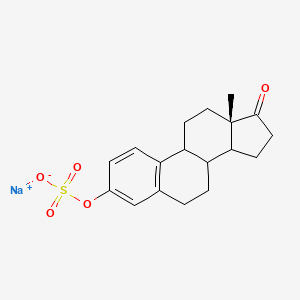

Estrone-3-sulfate Sodium

Description

Significance as an Endogenous Steroid and Estrogen Conjugate

Estrone-3-sulfate is classified as an estrogen conjugate. Conjugation is a biochemical process that attaches a chemical group to a molecule, in this case, a sulfate (B86663) group to estrone (B1671321) at the 3-position. This sulfation is catalyzed by enzymes known as sulfotransferases (SULTs), primarily SULT1E1. nih.govfrontiersin.org

The addition of the sulfate group dramatically increases the water solubility of estrone, transforming the lipophilic steroid into a hydrophilic molecule. wikipedia.org This change in polarity prevents it from freely diffusing across cell membranes. While this renders E1S itself biologically inactive, as it cannot bind to and activate estrogen receptors (ERs) within cells, it facilitates its transport in the bloodstream. wikipedia.orgbiocompare.com

The significance of E1S as an endogenous steroid lies in its function as a large, stable reservoir of estrogen. Its long half-life in circulation, compared to unconjugated estrogens, ensures a continuous supply of precursor for the local production of active estrogens in various tissues. nih.gov

Role as a Circulating Estrogen Metabolite and Precursor

Estrone-3-sulfate is a major metabolite of estradiol (B170435) and estrone. nih.gov After their synthesis, primarily in the ovaries, placenta, and adipose tissue, estrogens undergo metabolism, a significant part of which involves sulfation to form E1S. nih.govtargetmol.com This sulfated form then enters the circulation.

The crucial role of E1S is that of a precursor. Although inactive, it can be readily converted back into its active form. This process, known as desulfation, is catalyzed by the enzyme steroid sulfatase (STS), which is present in various tissues. wikipedia.orgnih.govbioscientifica.com Once inside a target cell, STS cleaves the sulfate group from E1S, regenerating estrone (E1). wikipedia.orgnih.gov

This newly formed estrone can then be further converted by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) into the most potent estrogen, estradiol (E2). wikipedia.orgplos.org This locally produced estradiol can then bind to estrogen receptors, initiating a cascade of cellular events. This "sulfatase pathway" is a critical mechanism for regulating estrogenic activity at the tissue level, particularly in postmenopausal women where ovarian estrogen production has ceased. nih.govplos.org In these women, circulating E1S becomes the primary source for estrogen production in peripheral tissues. plos.org

The uptake of the hydrophilic E1S into cells is not a passive process. It is mediated by specific transporter proteins, primarily from the organic anion-transporting polypeptide (OATP) family and the sodium-dependent organic anion transporter (SOAT). wikipedia.orgfrontiersin.orgnih.gov The expression of these transporters in different tissues contributes to the tissue-specific regulation of estrogen action.

Research Findings on the Role of Estrone-3-Sulfate as a Precursor:

| Finding | Significance | Reference |

| E1S is the most abundant circulating estrogen. | Serves as a large, stable reservoir for active estrogens. | medkoo.comarborassays.com |

| E1S is converted to estrone by steroid sulfatase (STS). | This is the first step in the local production of active estrogens from the circulating reservoir. | wikipedia.orgnih.govbioscientifica.com |

| Estrone can be further converted to estradiol by 17β-HSD. | This leads to the formation of the most potent estrogen at the tissue level. | wikipedia.orgplos.org |

| The sulfatase pathway is crucial in postmenopausal women. | E1S is the main source of estrogens after menopause. | nih.govplos.org |

| OATPs and SOAT mediate the cellular uptake of E1S. | This transport is a key regulatory step in tissue-specific estrogen action. | wikipedia.orgfrontiersin.orgnih.gov |

Classification within Sulfated Steroids

Estrone-3-sulfate belongs to a broader class of compounds known as sulfated steroids. wikipedia.org This group includes a variety of steroids that have undergone sulfation, a key modification that alters their solubility and biological activity. oup.com

Sulfated steroids are endogenous sulfate esters of steroids, formed by the action of steroid sulfotransferases. wikipedia.org Other prominent members of this class include dehydroepiandrosterone (B1670201) sulfate (DHEAS), pregnenolone (B344588) sulfate, and cholesterol sulfate. wikipedia.org

Like E1S, these sulfated steroids are generally considered hormonally inert and act as circulating reservoirs for their unconjugated, active counterparts. wikipedia.org The balance between sulfation by SULTs and desulfation by STS is a critical regulatory mechanism for controlling the levels of active steroid hormones in various tissues. portlandpress.comnih.gov This dynamic interplay is essential for normal endocrine function, and its dysregulation has been implicated in various pathological conditions. oup.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H21NaO5S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1 |

InChI Key |

VUCAHVBMSFIGAI-TWCWWGPMSA-M |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Estrone 3 Sulfate Sodium

The biosynthesis of estrone-3-sulfate is a critical step in regulating the levels of active estrogens in the body. This process primarily involves the enzymatic sulfation of estrone (B1671321).

Enzymatic Sulfation of Estrone

The conversion of estrone to estrone-3-sulfate is catalyzed by a group of enzymes known as sulfotransferases (SULTs). wikipedia.org This reaction adds a sulfo group to the estrone molecule, rendering it more water-soluble and generally biologically inactive until the sulfate (B86663) group is removed. nih.govresearchgate.net

Two key enzymes are primarily responsible for the sulfation of estrogens: SULT1A1 and SULT1E1. wikipedia.org SULT1E1, also known as estrogen sulfotransferase, exhibits a high affinity for estrogens and is considered a key enzyme in regulating estrogen homeostasis. nih.govgenecards.org It efficiently catalyzes the sulfation of both estrone and estradiol (B170435). wikipedia.orgnih.gov While SULT1A1 can also sulfate estrogens, its affinity for these substrates is significantly lower than that of SULT1E1. nih.gov The expression of these enzymes varies across different tissues, influencing local estrogen activity. For instance, in the liver, SULT1A1 is more abundant, whereas SULT1E1 is the predominant form in the lung. nih.gov

The sulfation reaction requires a universal sulfate donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). taylorandfrancis.com Sulfotransferases like SULT1E1 catalyze the transfer of the sulfonate group from PAPS to the hydroxyl group of estrone, forming estrone-3-sulfate and adenosine (B11128) 3',5'-bisphosphate. wikipedia.orgnih.gov The availability of PAPS is a rate-limiting factor for sulfation reactions. taylorandfrancis.com PAPS is synthesized in a two-step process catalyzed by PAPS synthases. These enzymes first convert ATP and inorganic sulfate to adenosine 5'-phosphosulfate (APS), which is then phosphorylated to form PAPS. sigmaaldrich.com

Desulfation and Interconversion Pathways

Estrone-3-sulfate is not merely an excretory product; it serves as a circulating reservoir that can be converted back to active estrogens in various tissues. nih.govdrugbank.com This process involves desulfation and subsequent enzymatic conversions.

Steroid Sulfatase (STS)-Mediated Hydrolysis to Estrone

The primary enzyme responsible for the desulfation of estrone-3-sulfate is steroid sulfatase (STS). benthamdirect.comnih.gov This enzyme hydrolyzes the sulfate ester bond, converting estrone-3-sulfate back to estrone. benthamdirect.combioscientifica.com STS is a membrane-bound enzyme located in the endoplasmic reticulum and is widely expressed in various tissues. bioscientifica.com The activity of STS is crucial for the local production of active estrogens from the circulating pool of estrone-3-sulfate, particularly in postmenopausal women where it contributes significantly to estrogen levels in tissues like the breast. benthamdirect.comnih.gov

Conversion to Estradiol via 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

Once estrone is regenerated from estrone-3-sulfate, it can be converted to the more potent estrogen, estradiol. nih.gov This conversion is catalyzed by a family of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govwikipedia.org These enzymes facilitate the reduction of the 17-keto group of estrone to a 17β-hydroxyl group, forming estradiol. wikipedia.orgbioscientifica.com Several types of 17β-HSDs exist, with varying substrate specificities and tissue distributions. researchgate.net For example, 17β-HSD type 1 is highly efficient in converting estrone to estradiol and is expressed in tissues like the ovary and placenta. bioscientifica.comoncotarget.com

Estrone-3-sulfate Sodium as a Bioactive Steroid Reservoir

The reversible nature of sulfation and desulfation, coupled with the interconversion between estrone and estradiol, establishes estrone-3-sulfate as a significant and long-lived circulating reservoir of bioactive estrogens. nih.govwikipedia.org Its high concentration in the bloodstream compared to unconjugated estrogens allows for a sustained supply of precursors for local estrogen synthesis in various target tissues. nih.govdrugbank.comimmunotech.cz This reservoir function is particularly important in conditions of low gonadal estrogen production, such as in postmenopausal women. drugbank.comimmunotech.cz The uptake of estrone-3-sulfate into cells is facilitated by organic anion-transporting polypeptides (OATPs). nih.govcaymanchem.com

Metabolic Equilibrium and Regulation in Various Tissues

Estrone-3-sulfate sodium, a salt of estrone sulfate, is a pivotal intermediate in estrogen metabolism. While biologically inactive itself, it serves as a significant circulating reservoir for the formation of more potent estrogens. drugbank.comnih.govimmunotech.cz The metabolic equilibrium between estrone-3-sulfate and its unconjugated, active forms is tightly regulated in a tissue-specific manner, primarily through the interplay of two key enzymes: steroid sulfatase (STS) and estrogen sulfotransferase (SULT). nih.govwikipedia.orgnih.gov

The balance between the activities of these enzymes is crucial for maintaining appropriate levels of active estrogens in different tissues, thereby protecting them from excessive estrogenic stimulation. nih.gov This intricate regulation underscores the importance of local estrogen metabolism in both normal physiological processes and the development of hormone-dependent conditions.

The "Sulfatase Pathway"

The conversion of inactive estrone sulfate to biologically active estrogens occurs via the "sulfatase pathway". nih.gov This process begins with the uptake of circulating estrone-3-sulfate into cells by organic anion transporting polypeptides (OATPs). nih.govwikipedia.orgnih.gov Once inside the cell, steroid sulfatase (STS) hydrolyzes the sulfate group from estrone sulfate, converting it to estrone. nih.govnih.govfrontiersin.org Estrone can then be further metabolized to the most potent estrogen, 17β-estradiol, by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov

This pathway is particularly significant in postmenopausal women, where the ovaries no longer produce significant amounts of estradiol. immunotech.cz In these individuals, the peripheral conversion of adrenal androgens and the hydrolysis of estrone sulfate become the primary sources of estrogens. nih.govimmunotech.cz

Enzymatic Regulation

The metabolic fate of estrone-3-sulfate is determined by the relative activities of steroid sulfatase and estrogen sulfotransferase in a given tissue. nih.govwikipedia.org

Steroid Sulfatase (STS): This enzyme is responsible for the hydrolysis of estrone sulfate to estrone, thereby increasing the local concentration of active estrogens. nih.govnih.gov Elevated STS activity is observed in certain hormone-dependent tissues and cancers, leading to increased local estrogen production. nih.govglowm.com

Estrogen Sulfotransferase (SULT): Conversely, SULTs, particularly SULT1E1, catalyze the sulfation of estrone to form estrone sulfate. nih.gov This reaction inactivates estrone and facilitates its elimination or storage. nih.govhmdb.ca The necessary sulfuryl group donor for this reaction is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov

The dynamic equilibrium maintained by STS and SULT ensures that tissues can respond to the body's changing hormonal needs while also being protected from the potentially harmful effects of excessive estrogen exposure. nih.gov

Tissue-Specific Metabolism

The metabolism of estrone-3-sulfate varies significantly among different tissues, reflecting their unique physiological roles and sensitivities to estrogens.

Liver: The liver is a primary site of estrogen metabolism, where both sulfation and desulfation occur. drugbank.comnih.gov It plays a central role in the enterohepatic recirculation of estrogens, a process involving conjugation in the liver, biliary secretion, intestinal hydrolysis, and reabsorption. drugbank.comnih.gov

Breast Tissue: Normal breast tissue has the capacity to convert estrone sulfate into the biologically active 17β-estradiol. nih.gov This local production of estrogens may be important for maintaining breast tissue health, especially when circulating estradiol levels are low. nih.gov The balance between STS and SULT activity is critical; in normal breast tissue, the equilibrium favors the accumulation of inactive estrogen sulfates, whereas in breast carcinoma tissue, STS activity is often elevated, leading to increased local estrogen levels. spandidos-publications.com

Endometrium: The endometrium also exhibits both STS and SULT activity. glowm.com The activity of these enzymes is hormonally regulated, with progesterone (B1679170) stimulating the conversion of estradiol to the less potent estrone and increasing sulfotransferase activity during the luteal phase of the menstrual cycle. glowm.com This leads to a decrease in active estrogens and the formation of estrone sulfate, which is then released back into circulation. glowm.com

Vascular System: The vascular system, including human umbilical vein endothelial cells (HUVECs), can metabolize estrogen sulfates. spandidos-publications.com The balance between STS and EST in these cells influences the local concentration of active estrogens, which can have implications for vascular function. spandidos-publications.com

Placenta: During pregnancy, the placenta is a key site of estrogen synthesis. It takes up estrogen precursors, including those in sulfated forms, from the fetal circulation for the production of estrogens like estriol.

The tissue-specific regulation of estrone-3-sulfate metabolism highlights the complexity of estrogen action and the importance of intracrinology—the local synthesis and action of hormones within the same cell or tissue. nih.gov This localized control allows for precise modulation of estrogenic effects, tailored to the specific needs of different tissues.

Research Findings on Metabolic Regulation

| Enzyme | Action | Regulating Factor | Effect on Estrone-3-Sulfate Metabolism | Tissue/Cell Type | Reference |

| Steroid Sulfatase (STS) | Hydrolyzes estrone sulfate to estrone | Progesterone | May be inhibited | Breast Tissue | nih.gov |

| Estrogen Sulfotransferase (SULT) | Sulfonates estrone to estrone sulfate | Progesterone | Activity increases | Endometrium | glowm.com |

| Steroid Sulfatase (STS) | Hydrolyzes estrone sulfate to estrone | Melatonin | Activity and expression decrease | HUVECs | spandidos-publications.com |

| Estrogen Sulfotransferase (EST) | Sulfonates estrogens | Melatonin | Activity and expression increase | HUVECs | spandidos-publications.com |

| 17β-Hydroxysteroid Dehydrogenase | Converts estrone to estradiol | Oral Contraceptives (Progestagen component) | Rate of estrone formation is lower | Breast Tissue | nih.gov |

Molecular Transport Mechanisms and Cellular Uptake

Active Transport by Organic Anion Transporters

The cellular influx of E3S is facilitated by members of the Organic Anion-Transporting Polypeptide (OATP) family, which are part of the solute carrier (SLC) superfamily. plos.orgplos.org These transporters are sodium-independent and handle a wide array of amphipathic organic molecules. plos.orgnih.gov Several OATP isoforms have been identified to transport E3S, playing a crucial role in its tissue-specific uptake. wikipedia.orgfrontiersin.org

OATPs are integral membrane proteins that mediate the transport of a diverse range of endogenous and exogenous compounds, including bile salts, hormones and their conjugates, and various drugs. plos.org The transport of E3S by specific OATP isoforms is a key step in its bioavailability and subsequent conversion to active estrogens within target cells. plos.orgdoi.org

OATP1A2 is expressed in various tissues, including the brain, kidney, and breast cancer cells. researchgate.netmdpi.com It plays a role in the uptake of numerous substances, including E3S. researchgate.net Studies have shown that OATP1A2 expression is significantly higher in hormone-dependent breast cancer cells (MCF-7) compared to hormone-independent ones, suggesting its involvement in supplying E3S for intratumoral estrogen production. plos.org The transport of E3S by OATP1A2 can be influenced by PDZ-domain containing proteins like PDZK1 and NHERF1, which increase transporter function by enhancing its expression at the plasma membrane and increasing its stability. nih.gov This regulation leads to a higher maximal velocity (Vmax) of E3S uptake. nih.gov

Table 1: Kinetic Parameters of OATP1A2-mediated Estrone-3-Sulfate Transport

| Cell Line | Regulatory Protein | Vmax (pmol/µg/4 min) | Fold Increase in Vmax | Reference |

|---|---|---|---|---|

| HEK-293 | Control | 55.5 ± 3.2 | - | nih.gov |

| HEK-293 | PDZK1 | 138.9 ± 4.1 | ~1.6 | nih.gov |

| HEK-293 | NHERF1 | 181.4 ± 16.7 | ~1.8 | nih.gov |

Primarily located in the basolateral membrane of human hepatocytes, OATP1B1 is a key transporter for the hepatic uptake of various compounds from the blood, including E3S. plos.org It exhibits a high affinity for E3S. uzh.ch The transport mechanism of E3S by OATP1B1 is complex, with evidence suggesting the presence of more than one binding site, leading to biphasic saturation kinetics. plos.org Specific amino acid residues within the transmembrane domains of OATP1B1 are crucial for its transport function. For instance, substituting certain amino acids in transmembrane domain 8 can significantly increase the Michaelis-Menten constant (Km) for E3S, indicating reduced affinity. nih.gov Conversely, replacing transmembrane domain 9 also leads to a notable increase in the Km value for E3S. nih.gov OATP1B1 is considered a high-affinity, low-capacity transporter for E3S. uzh.ch

Table 2: Kinetic Parameters of OATP1B1-mediated Estrone-3-Sulfate Transport

| Cell System | Km (µM) | Vmax | Reference |

|---|---|---|---|

| OATP1B1-expressing cells | ~3-fold higher affinity than OATP1B3 | Similar to OATP1B3 | uzh.ch |

| OATP1B1 wild-type | - | - | nih.gov |

| OATP1B1 with TM8 substitution | 18-fold increase in Km | - | nih.gov |

| OATP1B1 with TM9 substitution | 7.4-fold increase in Km | - | nih.gov |

Similar to OATP1B1, OATP1B3 is predominantly expressed in the liver and is involved in the hepatic clearance of endogenous and exogenous substances. nih.govnih.gov While their substrate specificities overlap, some compounds are preferentially transported by one over the other. mdpi.com OATP1B3 demonstrates a lower affinity but a higher capacity for E3S transport compared to OATP1B1. uzh.ch The transport activity of OATP1B3 can be stimulated by a lower extracellular pH. mdpi.com In hormone-dependent breast cancer cells (MCF-7), OATP1B3 has been identified as one of the transporters contributing to the uptake of E3S, accounting for a portion of the total uptake. nih.gov

Table 3: Comparative Transport Characteristics of OATP1B1 and OATP1B3 for Estrone-3-Sulfate

| Transporter | Affinity for E3S | Capacity for E3S | Reference |

|---|---|---|---|

| OATP1B1 | High | Low | uzh.ch |

| OATP1B3 | Low | High | uzh.ch |

OATP1C1 is notably expressed in the brain and testes and is recognized for its high-affinity transport of thyroid hormones. nih.gov It also transports other substrates, including E3S, although with lower efficiency compared to its primary substrates. nih.gov A distinguishing feature of OATP1C1 is that its transport of E3S is pH-independent, which is contrary to what is observed for some other OATPs. nih.gov This is attributed to the absence of a conserved histidine residue in its third transmembrane domain. nih.gov

OATP2B1 is expressed in a wide range of tissues, including the small intestine, liver, placenta, and breast cancer cells. doi.orgnih.gov In the intestine, it is found on the apical membrane of epithelial cells and is involved in the absorption of its substrates. nih.gov The transport activity of OATP2B1 is pH-sensitive, showing higher activity at a more acidic pH, which is driven by an inwardly directed H+ gradient. nih.govresearchgate.net In estrogen receptor-positive breast cancer cells, OATP2B1-mediated uptake of E3S has been shown to correlate with cell proliferation. nih.gov The transport of E3S by OATP2B1 can be modulated by steroid hormones; for example, progesterone (B1679170) can enhance E3S uptake by decreasing the transporter's Km value. doi.org

Table 4: Kinetic and Regulatory Aspects of OATP2B1-mediated Estrone-3-Sulfate Transport

| Cell System | Condition | Km (µM) | Effect | Reference |

|---|---|---|---|---|

| HEK293/OATP-B | - | 1.56 | - | nih.gov |

| MDCKII-OATP2B1 | Control | 14 | - | doi.org |

| MDCKII-OATP2B1 | + 31.6 µM Progesterone | 3.6 | Enhancement of uptake | doi.org |

OATP4A1

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6)

The Sodium-Dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene, is a highly specialized carrier for sulfated steroid hormones. frontiersin.orgmdpi.comencyclopedia.pub

As its name suggests, SOAT mediates the secondary active transport of its substrates, a process that is dependent on a sodium gradient. frontiersin.org This distinguishes it from the OATP and OAT families of transporters. frontiersin.org In studies using T47D breast cancer cells stably transfected with SOAT, the uptake of [3H]E1S was significantly increased over time only in the presence of sodium, demonstrating the sodium-dependent nature of the transport. frontiersin.org The transporter exhibits a high affinity for estrone-3-sulfate, with a reported Km value of 12 μM. frontiersin.org

SOAT demonstrates a high degree of specificity for 3'- and 17'-monosulfated steroid hormones. mdpi.comencyclopedia.pub It transports various physiologically relevant sulfo-conjugated steroids, including estrone-3-sulfate and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS). frontiersin.orgmdpi.com However, it does not transport free steroids, steroid glucuronides, or bile salts, making it a highly specialized transporter for sulfated steroids. frontiersin.org

Sodium-Dependent Uptake Kinetics

Organic Anion Transporter 3 (OAT3)

Organic Anion Transporter 3 (OAT3), a member of the solute carrier family 22 (SLC22A8), is another key transporter involved in the cellular uptake of estrone-3-sulfate. uniprot.orgphysiology.org OAT3 is primarily located on the basolateral membrane of renal proximal tubules and plays a significant role in the excretion of organic anions. physiology.org It functions as an exchanger, transporting organic anions like estrone-3-sulfate in exchange for dicarboxylates such as glutarate or ketoglutarate. uniprot.org The transport of E1S via OAT3 is pH- and chloride-dependent. uniprot.org Studies using isolated rabbit renal proximal tubules have shown that the activity of OAT3 can be regulated by various cellular signaling pathways, including protein kinase C (PKC) and epidermal growth factor (EGF). physiology.orgnih.gov

Data Tables

Table 1: Kinetic Parameters of Estrone-3-Sulfate Transport

| Transporter | Cell System/Tissue | Km (μM) | Vmax/Km (Transport Efficiency) | Reference |

| OATP4C1 | OATP4C1-expressing cells | 26.6 ± 4.9 | Not Reported | nih.gov |

| SOAT (SLC10A6) | Not Specified | 12 | Not Reported | frontiersin.org |

| OATP System | MCF-7 breast cancer cells | Not Reported | 2.4 times greater than MDA-MB-231 cells | mcmaster.ca |

Table 2: Substrate Specificity and Inhibitors of Estrone-3-Sulfate Transporters

| Transporter | Key Substrates (besides E1S) | Inhibitors | Reference |

| OATP3A1 | Prostaglandins E1 and E2, Thyroxine, Vasopressin | Not Specified | hmdb.canih.gov |

| OATP4A1 | Taurocholate, Triiodothyronine (T3), Prostaglandins | Bromosulfophthalein (BSP) | windows.netnih.gov |

| OATP4C1 | Digoxin, Ouabain, Triiodothyronine | Triiodothyronine, Chenodeoxycholic acid, Bromosulfophthalein, Cyclosporine | nih.gov |

| SOAT (SLC10A6) | Dehydroepiandrosterone sulfate (DHEAS), Pregnenolone (B344588) sulfate (PREGS) | 4-Sulfooxymethylpyrene | frontiersin.orgmdpi.comnih.gov |

| OAT3 | Urate, Dehydroepiandrosterone sulfate (DHEAS), Prostaglandins E2 and F2α | Probenecid, Sulfobromophthalein | uniprot.orgresearchgate.net |

Organic Anion/Dicarboxylate Exchange Mechanism

A key mechanism facilitating the uptake of estrone-3-sulfate involves the organic anion/dicarboxylate exchange system. This process is predominantly mediated by members of the Organic Anion Transporter (OAT) family, which are part of the larger SLC22A family. Specifically, transporters like OAT1 and OAT3 have been identified as key players. nih.govnih.gov These transporters function by importing organic anions such as estrone-3-sulfate into the cell in exchange for intracellular dicarboxylates like glutarate or α-ketoglutarate. nih.govnih.gov

This exchange is an example of tertiary active transport. The process is indirectly coupled to the sodium gradient maintained by the Na+/K+-ATPase pump. The inwardly directed sodium gradient drives the uptake of dicarboxylates via a sodium-dicarboxylate cotransporter. The subsequent efflux of these dicarboxylates down their concentration gradient, mediated by the OAT, provides the energy for the influx of organic anions like estrone-3-sulfate against their concentration gradient.

Research has demonstrated this mechanism in various experimental systems. For instance, in Xenopus oocytes expressing rat Oat3, the uptake of estrone-3-sulfate was significantly stimulated when the oocytes were preloaded with glutarate. nih.govphysiology.org Similarly, studies using rat renal cortical slices have shown that the accumulation of estrone-3-sulfate is stimulated by glutarate. nih.govphysiology.org Furthermore, the transport of estrone-3-sulfate by mouse Oat6 (mOat6) has been shown to be saturable and is significantly trans-stimulated by glutarate, indicating its function as an organic anion/dicarboxylate exchanger. nih.gov

pH and Chloride Dependence of Transport

The transport of estrone-3-sulfate can also be influenced by the surrounding pH. This is particularly evident in the context of Organic Anion Transporting Polypeptides (OATPs), which are encoded by the SLCO gene family. For example, the human OATP-B (SLCO2B1) transporter, expressed in tissues like the small intestine, exhibits pH-sensitive transport of estrone-3-sulfate. nih.govpsu.edu

Studies have shown that the uptake of estrone-3-sulfate mediated by OATP-B increases as the extracellular pH becomes more acidic. nih.govpsu.eduresearchgate.net Kinetic analyses revealed that this increase is due to a higher maximal transport velocity (Vmax) at acidic pH, while the affinity of the transporter for estrone-3-sulfate (Km) remains largely unchanged. nih.govresearchgate.net This suggests that a proton gradient may act as a driving force for OATP-B-mediated transport. nih.gov The inhibitory effect of proton ionophores further supports the role of a proton gradient in this process. nih.gov In contrast, the transport of estrone-3-sulfate via OATP-B appears to be independent of sodium, chloride, and bicarbonate ions. nih.gov

Sodium/Taurocholate Co-transporting Polypeptide (NTCP)

The Sodium/Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial transporter primarily located on the basolateral membrane of hepatocytes. solvobiotech.comnih.gov While its main physiological role is the sodium-dependent uptake of bile acids from the portal blood into the liver, it also transports other substrates, including estrone-3-sulfate. solvobiotech.comuzh.chmdpi.com This transport is strictly dependent on the presence of extracellular sodium. uniprot.org

Substrate Specificity

NTCP exhibits a relatively broad substrate specificity, transporting various conjugated bile acids, sulfated steroids, and some drugs. uzh.chmdpi.com Besides bile salts, estrone-3-sulfate is recognized as a good substrate for NTCP. uzh.ch Other sulfated steroids like dehydroepiandrosterone sulfate (DHEAS) and pregnenolone sulfate are also transported by NTCP. solvobiotech.commdpi.com

Interestingly, genetic variations in NTCP can alter its substrate specificity. The S267F polymorphism, for instance, leads to reduced transport of taurocholate but has a less pronounced effect on the transport of estrone-3-sulfate and rosuvastatin. mdpi.combiorxiv.org In fact, some studies have shown that the S267F variant can even lead to a two-fold increase in estrone-3-sulfate transport. biorxiv.org This highlights how single amino acid changes can differentially impact the transporter's interaction with its various substrates.

Transport Kinetics

The transport of estrone-3-sulfate by NTCP is a saturable process, indicating a carrier-mediated mechanism that can be described by Michaelis-Menten kinetics. The affinity of NTCP for estrone-3-sulfate is reflected in its Michaelis constant (Km). Studies comparing human and mouse NTCP have reported similar Km values for estrone-3-sulfate, with a Km of 67 ± 10 µM for human NTCP and 104 ± 9 µM for mouse Ntcp. nih.gov

The transport capacity is determined by both the affinity (Km) and the maximum velocity (Vmax). researchgate.net Genetic variants can affect both of these parameters. For example, detailed kinetic analyses of NTCP variants at position 267 have shown that different amino acid substitutions can lead to varied effects on both Km and Vmax for estrone-3-sulfate transport. researchgate.netnih.govsemanticscholar.org Similarly, variants at other positions, such as N271, have also been shown to alter the transport capacity for estrone-3-sulfate, in some cases increasing it significantly. mdpi.com

Table 1: Kinetic Parameters of Estrone-3-Sulfate Transport by NTCP Variants

| NTCP Variant | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Transport Capacity (Vmax/Km) (µL/mg/min) | Reference |

|---|---|---|---|---|---|

| Wild-type | Estrone-3-sulfate | 67 ± 10 | - | 15 ± 1.3 | nih.govresearchgate.net |

| S267F | Estrone-3-sulfate | - | - | 99 ± 11 | researchgate.net |

| N271L | Estrone-3-sulfate | - | - | ~5-fold increase vs Wild-type | mdpi.com |

| N271C | Estrone-3-sulfate | - | - | ~2-fold increase vs Wild-type | mdpi.com |

Permeation Across Cellular Barriers

The ability of estrone-3-sulfate to cross biological barriers, such as the blood-brain barrier, is critical for its physiological and pharmacological effects. This permeation is tightly regulated by a host of transporters expressed on the endothelial cells that form these barriers.

Blood-Brain Barrier Transporters and Metabolism

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. The transport of substances across the BBB is controlled by a variety of influx and efflux transporters. For estrone-3-sulfate, efflux transporters play a significant role in limiting its entry into the brain and facilitating its removal from the brain back into the bloodstream.

Research using the Brain Efflux Index (BEI) method in rats has demonstrated that estrone-3-sulfate is actively transported from the brain to the blood. nih.gov This efflux is a saturable process with a Michaelis constant (Km) of approximately 93-96 µM. nih.gov Importantly, a significant portion of estrone-3-sulfate is transported across the BBB intact, without being metabolized. nih.gov

Several transporters are implicated in the efflux of estrone-3-sulfate at the BBB. These include members of the ABC transporter family, such as the Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs). frontiersin.orgnih.gov Inhibition studies have shown that the efflux of estrone-3-sulfate can be reduced by inhibitors of these transporters. nih.govnih.gov For example, co-administration of bile acids and other organic anions can inhibit the efflux of estrone-3-sulfate by over 40%. nih.gov

On the other hand, influx of estrone-3-sulfate into the brain may be mediated by members of the OATP family, such as OATP1A2 and OATP2B1, which are expressed on the endothelial cells of the BBB. frontiersin.orgresearchgate.net These transporters can facilitate the uptake of steroid conjugates into the brain. frontiersin.orgresearchgate.net

Table 2: Transporters Involved in Estrone-3-Sulfate Transport at the Blood-Brain Barrier

| Transporter Family | Specific Transporter | Function at BBB | Reference |

|---|---|---|---|

| ABC Transporters | BCRP (ABCG2) | Efflux (Brain-to-blood) | frontiersin.orgnih.gov |

| MRPs (ABCCs) | Efflux (Brain-to-blood) | frontiersin.orgnih.gov | |

| OATP Transporters (SLCO) | OATP1A2 (SLCO1A2) | Influx (Blood-to-brain) | frontiersin.orgresearchgate.net |

| OATP2B1 (SLCO2B1) | Influx (Blood-to-brain) | frontiersin.orgresearchgate.net | |

| OAT Transporters (SLC22A) | OAT3 (SLC22A8) | Efflux (Brain-to-blood) | nih.govfrontiersin.org |

Enterocyte Permeation Studies

The permeation of Estrone-3-sulfate Sodium across the intestinal epithelium is a complex process mediated by various membrane transport proteins. Due to its hydrophilic nature as an organic anion, Estrone-3-sulfate cannot readily diffuse across the lipid bilayers of enterocytes and requires carrier-mediated transport. wikipedia.org In vitro studies using Caco-2 cell monolayers, a well-established model for the human intestinal epithelium, have been instrumental in elucidating the specific transporters involved in its absorption and efflux.

Research has demonstrated that the transport of Estrone-3-sulfate is a carrier-mediated process involving both uptake and efflux transporters located on the apical (lumen-facing) and basolateral (blood-facing) membranes of enterocytes. nih.gov The primary transporters implicated in the intestinal handling of Estrone-3-sulfate include members of the Organic Anion Transporting Polypeptide (OATP) family and the ATP-binding cassette (ABC) superfamily, particularly the Breast Cancer Resistance Protein (BCRP). researchgate.netpsu.edu

Apical Uptake and Efflux:

At the apical membrane of enterocytes, the uptake of Estrone-3-sulfate is predominantly facilitated by OATP2B1 (also known as SLCO2B1). psu.edufrontiersin.org Studies have shown that this uptake is Na+-independent and can be saturated, indicating a classic carrier-mediated mechanism. psu.edu The uptake process exhibits biphasic saturation kinetics, suggesting the involvement of both high-affinity and low-affinity transport systems. psu.edu The high-affinity component has a Michaelis constant (Km) of approximately 1.81 µM to 23 µM. nih.govpsu.edu The transport activity of OATP2B1 is also pH-dependent, with increased uptake observed at a more acidic pH, which is physiologically relevant to the microenvironment of the small intestine. researchgate.net

Basolateral Transport:

Once inside the enterocyte, Estrone-3-sulfate is transported across the basolateral membrane into the bloodstream. The Organic Solute Transporter α/β (OSTα/β) has been identified as a key transporter mediating the basolateral efflux of Estrone-3-sulfate. researchgate.netdoi.orgsolvobiotech.com This transporter functions as a heterodimer and is responsible for the movement of various organic anions and steroids from the enterocyte into the portal circulation. solvobiotech.com Studies have also suggested the involvement of other transporters, such as members of the Multidrug Resistance-Associated Protein (MRP) family, in the basolateral transport of Estrone-3-sulfate. mdpi.com

Kinetic studies have revealed that the exsorption (transport out of the cell) of Estrone-3-sulfate at both the apical and basolateral membranes is a carrier-mediated and saturable process. nih.gov The predominant direction of transport is exsorption, highlighting the significant role of efflux transporters in limiting the oral bioavailability of this compound. nih.gov

The following table summarizes the key transporters involved in the enterocyte permeation of Estrone-3-sulfate and their kinetic parameters as determined in Caco-2 cell studies.

| Transporter | Location | Function | Kinetic Parameter (Km) | Reference |

| OATP2B1 (SLCO2B1) | Apical | Uptake | 1.81 - 23 µM | nih.govpsu.edu |

| BCRP (ABCG2) | Apical | Efflux | Not explicitly stated | researchgate.netsigmaaldrich.com |

| OSTα/β | Basolateral | Efflux | Not explicitly stated | researchgate.netdoi.orgsolvobiotech.com |

Receptor Interactions and Intracellular Signaling

Estrogen Receptor (ER) Binding Dynamics

ERα and ERβ Binding Affinity

Estrone-3-sulfate itself exhibits a very low affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Its binding affinity is reported to be less than 1% of that of estradiol (B170435) for both receptor subtypes. wikipedia.org This inherently low affinity means that E1S is biologically inactive in its original form. wikipedia.org Some research has indicated that even at a 1000-fold excess concentration, E1S displaces only a small fraction of radiolabeled estradiol from rat uterine cytosol, which is a source of estrogen receptors. nih.gov One study even categorized the binding affinity of estrone-3-sulfate for ERα as being lower than that of several other estrogen species. koreascience.kr

However, the transport of E1S into cells is a critical step for its eventual biological action. This process is not passive; E1S, being a hydrophilic anion, cannot readily diffuse across cell membranes. wikipedia.org Instead, it is actively transported into target cells by specific organic anion-transporting polypeptides (OATPs) and the sodium-dependent organic anion transporter (SOAT). wikipedia.orgfrontiersin.org The expression of these transporters in a tissue-specific manner is a key determinant of which cells can utilize the circulating pool of E1S. wikipedia.org

Transactivation of Estrogen Receptors through Metabolic Conversion

The primary mechanism by which estrone-3-sulfate exerts its estrogenic effects is through its metabolic conversion to more potent estrogens, namely estrone (B1671321) (E1) and subsequently estradiol (E2). wikipedia.org This process "reactivates" the inactive sulfate (B86663) conjugate. nih.gov

The crucial first step is the hydrolysis of E1S to estrone, a reaction catalyzed by the enzyme steroid sulfatase (STS), also known as estrogen sulfatase. wikipedia.orgnih.gov This desulfonation step removes the sulfate group, rendering the molecule capable of interacting with estrogen receptors. nih.gov The resulting estrone can then be further converted to the highly potent estrogen, estradiol, by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orgnih.gov

Studies have demonstrated that E1S can transactivate the estrogen receptor at physiologically relevant concentrations, and this effect is significantly diminished when a steroid sulfatase inhibitor is used. wikipedia.org This confirms the critical role of the conversion of E1S to estrone in its estrogenicity. wikipedia.org In hormone-dependent breast cancer cell lines, for instance, [3H]-estrone sulfate is converted to a significant extent to estradiol. nih.gov The proliferation of breast cancer cells stimulated by E1S can be blocked by inhibitors of the transporter responsible for its uptake. frontiersin.org

This metabolic activation pathway underscores the role of E1S as a pro-hormone, providing a substantial and long-lasting reservoir for the local production of active estrogens in target tissues. wikipedia.org The expression levels of STS and OATPs can be elevated in certain conditions, such as in some forms of aromatase inhibitor-resistant breast cancer, highlighting this pathway's importance in disease progression. plos.org

Signal Transduction Cascades

The signaling initiated by estrone-3-sulfate is predominantly indirect, occurring after its conversion to estrone and estradiol. These active estrogens then modulate a variety of signaling pathways through both classical and non-classical mechanisms.

ER-Dependent and ER-Independent Mechanisms of Action

The biological effects of estrogens, derived from the metabolic conversion of E1S, are mediated through both ER-dependent and ER-independent pathways. nih.gov

ER-Dependent Mechanisms: These are the classical genomic actions described above, where estradiol binding to ERα or ERβ directly regulates gene transcription. nih.gov This is the primary pathway for many of the well-known effects of estrogen on cell proliferation and differentiation in target tissues like the breast and uterus. nih.gov

ER-Independent Mechanisms: There is growing evidence for non-genomic or "membrane-initiated" estrogen signaling that occurs rapidly and does not necessarily involve direct gene transcription. nih.gov These effects can be initiated by a subpopulation of estrogen receptors located at the cell membrane. nih.gov

While most non-genomic actions are attributed to estradiol, some studies suggest that estrone itself may have direct, non-genomic effects on certain tissues. For example, estrone has been shown to rapidly stimulate nitric oxide synthase and cyclooxygenase in vascular tissue. conicet.gov.ar This particular action involves the phosphatidylinositol 3-kinase (PI3K) pathway in activating the PLC/PKC signal system, a mechanism distinct from the classical E2-induced nitric oxide stimulation. conicet.gov.ar However, it's important to note that estrone is not a ligand for the G protein-coupled estrogen receptor (GPER), another mediator of rapid estrogen signaling. wikipedia.org

The interplay between ER-dependent and ER-independent signaling cascades provides a complex and tightly regulated system through which estrogens, originating from the vast circulating pool of estrone-3-sulfate, can exert their diverse physiological and pathological effects. nih.govnih.gov

Regulation of Gene Expression

Estrogen Response Element (ERE)-Mediated Gene Transcription

The primary mechanism by which estrogens regulate gene expression is through the estrogen receptor (ER), a ligand-activated transcription factor. genecards.org Upon binding with an estrogen like estradiol (B170435) or estrone (B1671321), the ER undergoes a conformational change. drugbank.com This change facilitates the dimerization of the receptor, which then translocates from the cytoplasm into the nucleus. drugbank.com

Within the nucleus, the estrogen-ER complex acts as a transcription factor by binding to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. drugbank.comdrugbank.com The binding of the homodimerized receptor to a palindromic ERE sequence is a key step in ligand-dependent nuclear transactivation. drugbank.comgenecards.org This interaction initiates the recruitment of a multiprotein coactivator complex, which ultimately alters the rate of transcription for the associated gene. drugbank.com

The direct link between Estrone-3-sulfate and ERE-mediated transcription has been demonstrated in estrogen-dependent breast cancer cell lines, such as MCF-7. In these cells, E1S induces the transcription of reporter genes controlled by an ERE. nih.gov This effect can be significantly inhibited by blocking the transport of E1S into the cells, confirming that the uptake of E1S is the prerequisite for its downstream effects on ERE-mediated gene activation. nih.gov

Transcriptional Regulation of Specific Genes

The activation of estrogen receptors by metabolites of Estrone-3-sulfate leads to the transcriptional regulation of a diverse array of specific genes, influencing processes from cell proliferation to metabolism.

In the context of breast cancer, estrogens are known to induce the expression of proto-oncogenes such as c-myc and c-fos, which are critical in promoting cellular proliferation. oup.com Concurrently, they can inhibit the expression of genes encoding growth-inhibitory factors like transforming growth factor-β (TGFB). oup.com The estrogen receptor is also essential for the transcriptional regulation of BRCA1 and BCAS3, mediated by MTA1. drugbank.com Furthermore, the uptake of E1S has been shown to induce the expression of Ki-67, a key protein associated with cell proliferation, in MCF-7 cells. researchgate.net

Beyond cancer biology, estrogen signaling regulates genes involved in various physiological processes. In porcine models, plasma levels of E1S have been positively associated with the hepatic expression of genes involved in skatole metabolism, including CYP2C49, CYP2C33, and CYB5R1. mdpi.com In mouse efferent ductules, estrogen signaling, mediated through ERα and ERβ, differentially regulates the transcription of multiple ion transporter genes. This includes the ERα-mediated regulation of Carbonic anhydrase II and the ERβ-mediated control of the Cl⁻/HCO₃⁻ exchanger and the cystic fibrosis transmembrane regulator (CFTR). nih.gov

The table below summarizes key genes whose transcription is regulated by E1S-derived estrogens.

| Gene | Regulatory Effect | Biological Context/Tissue | Reference(s) |

| c-myc, c-fos | Induction | Breast Cancer Cells | oup.com |

| TGFB | Inhibition | Breast Cancer Cells | oup.com |

| TFF1 | Activation | General ER Target | drugbank.com |

| BRCA1, BCAS3 | Regulation (via MTA1) | General ER Target | drugbank.com |

| Ki-67 (MKI67) | Induction | MCF-7 Breast Cancer Cells | researchgate.net |

| CYP2C49, CYP2C33, CYB5R1 | Positive Correlation | Boar Liver | mdpi.com |

| Carbonic Anhydrase II | ERα-mediated regulation | Mouse Efferent Ductules | nih.gov |

| Na⁺-K⁺ ATPase α1 | Increased abundance (loss of ERα) | Mouse Efferent Ductules | nih.gov |

| Cl⁻/HCO₃⁻ Exchanger, CFTR | ERβ-mediated regulation | Mouse Efferent Ductules | nih.gov |

Modulation of mRNA Expression Levels

The regulatory effects of Estrone-3-sulfate extend to the direct modulation of messenger RNA (mRNA) expression levels for various genes. This modulation can occur through the transcriptional mechanisms described previously or via post-transcriptional effects.

Studies in breast cancer have revealed a significant correlation between the mRNA expression of the E1S transporter SLCO2B1 (encoding OATP2B1) and factors like histological grade and the Ki-67 labelling index. researchgate.net This suggests a potential feedback loop or co-regulation where the machinery for E1S uptake is linked to the proliferative state of the cancer cells. Furthermore, mRNA for other potential E1S transporters, such as OATP-D and OATP-E, is expressed in MCF-7 cells, highlighting the transcriptional presence of the necessary import machinery. nih.gov

The expression of the estrogen receptor itself is subject to regulation. For instance, other signaling molecules can cause a rapid reduction in the steady-state levels of ER mRNA in MCF-7 cells, demonstrating that the abundance of the receptor's own transcript is dynamically controlled. oup.com There is also evidence suggesting that estrogens may modulate the expression of TET3, a gene involved in DNA demethylation, through an interaction between its protein product and ERα. mdpi.com

Research in mouse models has provided detailed insights into how estrogen signaling modulates the mRNA levels of specific ion transporters. Estrogen differentially regulates these mRNA levels through either ERα or ERβ, indicating a complex and receptor-specific control mechanism over gene expression at the mRNA level. nih.gov

The table below details specific examples of mRNA expression modulation by E1S-derived estrogens.

| mRNA Target | Effect on Expression | Biological Context/Tissue | Reference(s) |

| SLCO2B1 (OATP2B1) | Correlates with tumor grade and Ki-67 index | ER-positive Breast Cancer | researchgate.net |

| OATP-D, OATP-E | Expressed | MCF-7 Breast Cancer Cells | nih.gov |

| Estrogen Receptor (ER) | Subject to downregulation by other hormones | MCF-7 Breast Cancer Cells | oup.com |

| TET3 | Potentially modulated by estrogen via ERα | MCF-7 Breast Cancer Cells | mdpi.com |

| Ion Transporter mRNAs | Differentially modulated via ERα and ERβ | Mouse Efferent Ductules | nih.gov |

Analytical Methodologies for Estrone 3 Sulfate Sodium Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography combined with mass spectrometry (LC-MS) is a primary tool for the analysis of conjugated estrogens such as estrone-3-sulfate. This powerful combination allows for the effective separation and detection of the compound, even within complex biological matrices. nih.gov

LC-MS/MS for Simultaneous Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for quantifying multiple analytes at the same time. researchgate.netnih.gov This technique has been successfully used to measure a variety of androgens and estrogens, including estrone-3-sulfate, from a single human serum sample. researchgate.net One validated LC-MS/MS method involves a straightforward protein precipitation for sample preparation, followed by rapid analysis using a triple-quadrupole mass spectrometer. nih.govnih.gov This approach allows for the simultaneous quantification of estrone-3-sulfate, progesterone (B1679170), estrone (B1671321), and estradiol (B170435). researchgate.netnih.govuliege.beuliege.be For this multi-hormone analysis, lower limits of quantification have been established at 0.5 ng/mL for estrone-3-sulfate. uliege.beuliege.be Another sensitive LC-MS/MS method, which incorporated immunoaffinity extraction for sample cleanup, achieved a lower limit of quantification of 0.3333 pg/mL for estrone-3-sulfate in human plasma. researchgate.net

A key benefit of LC-MS/MS is the ability to generate a comprehensive steroid profile from one sample, making it a valuable tool for clinical research. researchgate.netnih.govuliege.be These mass spectrometry-based methods are noted for their superior specificity, accuracy, and sensitivity compared to traditional immunoassays, which can be prone to overestimation due to cross-reactivity with other steroids. uliege.beresearchgate.net

Table 1: Example of Lower Limits of Quantification (LLOQ) for Estrone-3-sulfate using LC-MS/MS

| Analytical Method | Matrix | LLOQ | Citation |

|---|---|---|---|

| LC-MS/MS with protein precipitation | Serum | 0.5 ng/mL | uliege.beuliege.be |

| LC-MS/MS with immunoaffinity extraction | Human Plasma | 0.3333 pg/mL | researchgate.net |

| LC-MS/MS with protein precipitation | Serum | 7.8 pg/mL | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC-QTOF-ESI+-MS)

Ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) and electrospray ionization (ESI) in positive ion mode (ESI+) provides high-resolution and accurate mass data, which is beneficial for identifying and quantifying metabolites. researchgate.netmdpi.com UHPLC enhances the speed of analysis and improves the separation of compounds compared to standard HPLC. chromatographyonline.com The QTOF mass analyzer allows for precise mass measurements, which increases confidence in the identification of the target analyte. chromatographyonline.com

In a lipidomics study of synovial fluid in osteoarthritis patients, UHPLC-QTOF-ESI+-MS was used to identify differential metabolites, including estrone-3-sulfate. researchgate.net This indicates the capability of the technique to detect estrone-3-sulfate as part of a broader metabolic profiling approach. researchgate.netmdpi.com

Capillary Liquid Chromatography-Tandem Mass Spectrometry

Capillary liquid chromatography-tandem mass spectrometry is a micro-flow technique characterized by its enhanced sensitivity, which is a result of using smaller column diameters and lower flow rates. A method using capillary LC-MS/MS has been developed for the simultaneous measurement of both free and conjugated estrogens in surface water. rsc.org This method involved a derivatization step to improve the mass spectrometric signal of the analytes. rsc.org For the analysis of conjugated estrogens like estrone-3-sulfate, the deprotonated [M-H]⁻ ions were observed as the precursor ions. rsc.org The method was validated with method quantification limits for all estrogens ranging from 7.0 to 132.3 pg L−1 in surface water. rsc.org

Electrospray Ionization (ESI) and Fragmentation Patterns

Electrospray ionization (ESI) is a widely used ionization technique for polar molecules like estrone-3-sulfate. In negative ion mode, estrone-3-sulfate sodium loses its sodium ion and is deprotonated to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 349.1. usda.gov

When this precursor ion undergoes collision-induced dissociation (CID) in the mass spectrometer, it breaks apart into characteristic product ions. A common fragmentation pathway for sulfated steroids is the loss of the sulfate (B86663) group. rsc.orgresearchgate.net For estrone-3-sulfate, the cleavage of the sulfate group results in a prominent product ion at m/z 269.1, which corresponds to the deprotonated estrone molecule. rsc.orgusda.gov Another characteristic fragment is the sulfate radical anion ([SO₃]⁻˙) at m/z 80. rsc.orgusda.gov The specific transition from the precursor ion to a product ion (e.g., m/z 349.1 → 269.1) is frequently used in multiple reaction monitoring (MRM) for the selective and sensitive quantification of estrone-3-sulfate. usda.govresearchgate.net

Table 2: Characteristic ESI Fragmentation of Estrone-3-sulfate

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Description of Fragmentation | Citation |

|---|---|---|---|

| 349.1 | 269.1 | Loss of the sulfate group ([SO₃]) | rsc.orgusda.gov |

| 349.1 | 80 | Sulfate radical anion ([SO₃]⁻˙) | rsc.orgusda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more common for analyzing polar conjugated steroids, gas chromatography-mass spectrometry (GC-MS) can also be utilized, though it typically requires derivatization to make the analytes volatile enough for analysis. acs.orgresearchgate.net

Direct Derivatization without Deconjugation

A significant hurdle for GC-MS analysis of steroid sulfates is their lack of volatility. mdpi.com Traditionally, this is addressed by cleaving the sulfate group (deconjugation) before derivatization. mdpi.comresearchgate.net However, methods have been developed that allow for the direct analysis of the intact steroid sulfate. researchgate.net

One such method found that estrogen sulfates, including estrone-3-sulfate, could be directly derivatized and analyzed by GC-MS without the need for a separate deconjugation step. researchgate.net In this procedure, a mixture of N,O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) and 1% trimethylchlorosilane (TMCS) is used as the derivatization reagent. researchgate.net This process simultaneously cleaves the sulfate group and derivatizes the resulting free estrogen, making it suitable for GC-MS analysis. researchgate.net This approach simplifies the sample preparation process by removing the separate hydrolysis step. mdpi.comresearchgate.net

Sample Preparation Techniques

Sample preparation is a pivotal step in the analytical workflow for quantifying Estrone-3-sulfate in biological matrices. The primary goals are to eliminate interferences, such as proteins and lipids, that can suppress instrument signals and to concentrate the analyte to detectable levels. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical instrument being used.

Protein precipitation (PPT) is a widely employed initial step for cleaning up biological samples like plasma and serum. nih.gov It is valued for its simplicity, speed, and cost-effectiveness. nih.govresearchgate.net The technique involves adding a substance to the sample to denature and precipitate the majority of proteins, which can then be separated by centrifugation.

Common Precipitating Agents and Procedures:

Organic Solvents: Acetonitrile (B52724) is a frequently used organic solvent for PPT. researchgate.netuliege.benih.gov It is typically added to the serum or plasma sample, often in a 3:1 or 4:1 volume ratio, followed by vortexing and centrifugation to pellet the precipitated proteins. uliege.benih.gov Methanol is another organic solvent used for this purpose. researchgate.net The resulting supernatant, containing the analyte of interest, is then collected for further processing or direct analysis. uliege.benih.gov

Acids: Trichloroacetic acid (TCA) is an example of an acidic chemical used to precipitate proteins. mdpi.com However, the extreme pH can risk the degradation of sensitive analytes. mdpi.com

Metal Hydroxides: An alternative method involves the use of zinc hydroxide (B78521). This approach offers the advantage of maintaining a nearly neutral pH, which helps ensure the stability of the analyte, and requires minimal sample dilution. mdpi.com

A study developing an LC-MS method for quantifying Estrone-3-sulfate, along with other steroids, in mare and American bison serum utilized a simple protein precipitation step. uliege.benih.gov In this procedure, 100 μL of serum was mixed with 390 μL of acetonitrile. uliege.be After centrifugation, the supernatant was collected, evaporated, and then subjected to derivatization. uliege.benih.gov This highlights how PPT serves as an effective initial clean-up step before more specific analytical procedures.

Table 1: Comparison of Protein Precipitation Reagents

| Reagent | Typical Protocol | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acetonitrile | Add 3-4 volumes to 1 volume of plasma/serum, vortex, centrifuge. | Effective precipitation, simple, fast. | High concentration in final sample can affect chromatography; evaporation/reconstitution may be needed. | researchgate.netuliege.benih.gov |

| Methanol | Often used in a 1:1 ratio with plasma. | Effective precipitation. | Similar to acetonitrile, may require further steps to remove the solvent. | researchgate.net |

| Zinc Hydroxide | Addition of zinc hydroxide solution to the sample. | Maintains neutral pH, minimal sample dilution, ensures analyte stability. | May lead to incomplete recovery for certain analytes. | mdpi.com |

Derivatization is a chemical modification process used to enhance the detectability of an analyte. For estrogens like Estrone-3-sulfate, which may exhibit poor ionization efficiency in mass spectrometry, derivatization can significantly improve sensitivity. nih.govbiorxiv.org

Dansyl Chloride: Dansyl chloride is the most common derivatizing agent for estrogens, improving their ionization efficiency and chromatographic separation. nih.govnoaa.govsigmaaldrich.com The reaction targets the phenolic hydroxyl group of estrogens, attaching a dansyl group that is readily ionizable. oup.com This enhancement allows for lower limits of detection, with some methods achieving sensitivity in the picogram per milliliter (pg/mL) range. thermofisher.comthermofisher.com

The derivatization procedure typically involves mixing the dried sample extract with a dansyl chloride solution (e.g., 1 mg/mL in acetone (B3395972) or acetonitrile) and a buffer (e.g., sodium bicarbonate buffer, pH 9.2-10.5) and incubating at an elevated temperature (e.g., 60°C) for a short period. uliege.bebiorxiv.orgoup.com Optimized conditions are crucial, as overheating can cause degradation of the dansylated product. biorxiv.org Research has shown that dansylation can increase the response of estrogens by two to eight times in LC-MS/MS analysis. noaa.gov

BSTFA+TMCS: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of steroids. dioxin20xx.org A common reagent for this is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). dioxin20xx.orgaliyuncs.com This process replaces active hydrogens on the steroid molecule with a trimethylsilyl (B98337) (TMS) group. aliyuncs.com

Interestingly, a study found that Estrone-3-sulfate could be directly derivatized using BSTFA with 1% TMCS without a prior deconjugation (hydrolysis) step, which is typically considered necessary. researchgate.net The optimal conditions for this direct derivatization were determined to be heating at 80°C for 90 minutes. researchgate.net This finding suggests a potentially simplified workflow for the GC-MS analysis of estrogen sulfates. researchgate.net The addition of TMCS as a catalyst is often necessary to ensure the complete derivatization of all reactive sites on the molecule. aliyuncs.comtcichemicals.com

Table 2: Research Findings on Derivatization Methods

| Derivatizing Agent | Analytical Technique | Key Finding/Protocol Detail | Improvement | Reference |

|---|---|---|---|---|

| Dansyl Chloride | LC-MS/MS | Reaction with 1 mg/mL dansyl chloride in acetonitrile and bicarbonate buffer. | 2 to 8-fold improvement in estrogen response. | noaa.gov |

| Dansyl Chloride | LC-MS/MS | Optimized conditions: 1mg/mL DSC in acetone with 0.1M sodium bicarbonate buffer (pH 9.2), incubated for 20 mins at 60°C. | Allows for detection limits of approximately 1 pg/mL. | biorxiv.org |

| BSTFA + 1% TMCS | GC-MS | Direct derivatization of E1S without prior hydrolysis is possible at 80°C for 90 minutes. | Simplifies sample preparation by omitting the deconjugation step. | researchgate.net |

Immunoaffinity extraction is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen. researchgate.netnih.gov For Estrone-3-sulfate analysis, this involves using immunosorbents prepared by immobilizing specific anti-E1S antibodies onto a solid support. researchgate.net

This method is exceptionally effective at removing interfering matrix components from complex biological samples like plasma or wastewater, which can otherwise cause significant ion suppression in mass spectrometry. researchgate.netnih.gov The high selectivity of the antibody-antigen interaction also removes isobaric noise, leading to improved signal-to-noise ratios and consequently, very low detection limits. nih.gov

In one study, a method combining immunoaffinity extraction with LC-MS/MS was developed for the determination of estrone, estradiol, and Estrone-3-sulfate in human plasma. researchgate.net This approach allowed for sensitive and accurate quantification without requiring laborious sample preparation steps or chemical derivatization. researchgate.net The lower limit of quantification (LLOQ) for E1S in human plasma was reported to be 0.3333 pg/mL using this technique. researchgate.net The high specificity is a key advantage; for instance, antibodies raised against estradiol and estrone showed excellent recovery for those compounds (>90%) but did not retain a structurally related synthetic estrogen, illustrating the technique's selectivity. nih.gov While powerful, the development of specific antibodies and the preparation of the immunoaffinity column can be resource-intensive. nih.gov

Table 3: Performance of Immunoaffinity Extraction LC-MS/MS

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Key Advantage | Reference |

|---|---|---|---|---|

| Estrone-3-sulfate (E1S) | Human Plasma | 0.3333 pg/mL | High sensitivity and accuracy without derivatization. | researchgate.net |

| Estrone (E1) | Human Plasma | 0.1892 pg/mL | Highly selective removal of interferences. | researchgate.net |

| Estradiol (E2) | Human Plasma | 0.7064 pg/mL | Reduces ion suppression in ESI-MS. | researchgate.net |

| Estrone (E1) | Wastewater | 0.07 ng/L | Excellent recovery (>90%) and precision (<5% RSD). | nih.gov |

Mechanistic Roles in Biological Systems

Endocrine System Regulation

Estrone-3-sulfate is a key player in maintaining the body's estrogenic environment, particularly in states of low ovarian estrogen production. Its regulation of the endocrine system is primarily achieved through its conversion to active estrogens within specific target cells, a concept known as intracrinology.

Estrone-3-sulfate is the most abundant circulating estrogen in both men and women, with levels significantly exceeding those of unconjugated estrogens like estrone (B1671321) (E1) and estradiol (B170435) (E2). nih.gov Its concentrations in the blood are reported to be 5 to 10 times higher than unconjugated estrogens. nih.gov This abundance is coupled with a longer half-life of 10 to 12 hours, compared to the much shorter half-lives of E1 and E2, establishing E1S as a durable reservoir for estrogen production. nih.govwikipedia.org

The hydrophilic nature of E1S, due to its sulfate (B86663) group, prevents it from freely diffusing across cell membranes. wikipedia.orgnih.gov Instead, its transport into cells is an active process mediated by specific organic anion-transporting polypeptides (OATPs). nih.govwikipedia.org In circulation, approximately 90% of E1S is bound with high affinity to albumin, which further contributes to its stability and long half-life. oup.comglowm.com The balance between sulfation (inactivation of estrone to E1S by sulfotransferases) and desulfation (activation of E1S to estrone by steroid sulfatase) is crucial for maintaining estrogen homeostasis. nih.govoup.com

| Population | Mean Circulating E1S Level (ng/mL) |

|---|---|

| Men | 0.96 ± 0.11 |

| Women (Follicular Phase) | 0.96 ± 0.17 |

| Women (Luteal Phase) | 1.74 ± 0.32 |

| Postmenopausal Women | 0.13 ± 0.03 |

| Pregnant Women (1st Trimester) | 19 ± 5 |

| Pregnant Women (2nd Trimester) | 66 ± 31 |

| Pregnant Women (3rd Trimester) | 105 ± 22 |

In peripheral tissues, the conversion of circulating E1S into biologically active estrogens is a critical process, especially after menopause when ovarian estrogen production ceases. nih.govoup.com This local synthesis occurs via the "sulfatase pathway". nih.gov Circulating E1S is taken up by target cells through OATP transporters. nih.govportlandpress.com Once inside the cell, the enzyme steroid sulfatase (STS), located in the endoplasmic reticulum, hydrolyzes the sulfate group from E1S, converting it back into active estrone (E1). nih.govoup.com This estrone can then be further converted by 17β-hydroxysteroid dehydrogenases (17β-HSDs) into the most potent estrogen, 17β-estradiol (E2). nih.govfrontiersin.org

Circulating Levels and Homeostasis

Reproductive Physiology

While E1S itself is biologically inert, its role as a precursor for potent estrogens makes it fundamentally important to reproductive physiology. wikipedia.org It facilitates the regulation of organs that respond to steroids by providing a ready substrate for local hormone production.

Steroid-responsive organs, such as the breast, uterus, and bone, can regulate their own exposure to active estrogens by controlling the uptake and conversion of E1S. glowm.comresearchgate.net Because E1S cannot bind to estrogen receptors (ERα and ERβ), it does not directly trigger hormonal responses. nih.govwikipedia.orgoup.com However, these tissues express steroid sulfatase (STS), allowing them to hydrolyze imported E1S into estrone. oup.comnih.gov The subsequent conversion to estradiol allows for the local activation of estrogen receptors, which then bind to estrogen response elements on DNA to regulate the transcription of genes controlling cell proliferation and differentiation. nih.gov

This local control mechanism is crucial. For instance, in bone, the formation of E1 and E2 from circulating E1S is an important factor in bone homeostasis, particularly in the elderly. oup.com Studies have demonstrated that human bone tissue contains the necessary enzymes to effectively convert E1S to active estrogens, with the rate of formation from E1S being significantly higher than from other precursors like androstenedione. oup.com Similarly, the mammary gland, another estrogen-responsive tissue, utilizes OATPs to import E1S, which then serves as a source for local estrogen production, a factor implicated in both normal development and the growth of hormone-dependent tumors. oup.com

Across mammals, E1S serves as a major component of the circulating estrogen pool, acting as a buffer and reservoir that ensures a sustained supply of active hormones to target tissues. researchgate.net In premenopausal women, E1S concentrations fluctuate cyclically. oup.com During pregnancy, the placenta produces large quantities of estrone, which is then sulfated, leading to very high circulating levels of E1S. wikipedia.orgimmunotech.cz

In postmenopausal women and men, where the primary source of estrogen shifts from the gonads to peripheral tissues, the role of E1S becomes even more pronounced. nih.govimmunotech.cz Adrenal-derived precursors are converted to estrone, primarily in adipose tissue, which is then sulfated to form the E1S reservoir. immunotech.cznih.gov This large pool of E1S can then be drawn upon by any tissue expressing STS to generate active estrogens locally, demonstrating a shift from classical endocrine signaling (hormones produced in a gland acting distantly) to intracrine signaling (hormones produced within the target cell). nih.govportlandpress.com

Regulation of Steroid-Responsive Organs

Neurobiological Implications

The brain is an important extragonadal site of estrogen synthesis and action, where these hormones exert significant neurotrophic and neuroprotective effects. frontiersin.orgjneurosci.orgoup.com Estrone-3-sulfate contributes to neurobiology by serving as a precursor for the local production of active estrogens within the brain. frontiersin.orgpitt.edu

Research has shown that estrogens, including estrone, can be neuroprotective following brain insults like traumatic brain injury (TBI) and stroke. frontiersin.orgoup.comnih.gov Estrone has been found to decrease apoptosis, reduce levels of β-amyloid, and promote the expression of neuroprotective growth factors like brain-derived neurotrophic factor (BDNF) after injury. nih.gov These effects are often mediated through the activation of signaling pathways such as the ERK1/2 pathway. nih.gov

The enzymes necessary for the "sulfatase pathway," including steroid sulfatase, are expressed in the brain, allowing for the local conversion of E1S to estrone and subsequently to estradiol. frontiersin.orgpitt.edu This intracrine synthesis is believed to play a role in neuronal network formation, synaptogenesis, and activity. frontiersin.org Furthermore, estrogens influence mood and cognition, and their local availability in the brain, supported by the E1S reservoir, may have implications for the increased risk of depression observed in perimenopausal women. jneurosci.orgoup.com The ability of estradiol to influence synaptic plasticity in brain regions like the hippocampus underscores the importance of a steady supply of estrogen, which can be facilitated by the large circulating pool of E1S. jneurosci.org

Neuroprotective Mechanisms

Estrone-3-sulfate, a sulfated form of estrone, is implicated in various neuroprotective processes within the central nervous system (CNS). While its parent compound, estrone, and the more potent estrogen, estradiol, have been more extensively studied, evidence suggests that estrone-3-sulfate also contributes to neuronal health and resilience. wikipedia.orgnih.gov Its mechanisms of action are multifaceted, involving the modulation of oxidative stress and the promotion of neuronal viability.

Protection against Oxidative Stress

Estrogens are recognized for their antioxidant properties, which are not solely dependent on receptor binding. researchgate.netnih.gov This antioxidant capacity is partly attributed to the phenolic A-ring in their structure, which can scavenge harmful reactive oxygen species (ROS). researchgate.net While direct evidence for estrone-3-sulfate's antioxidant activity is less abundant than for estradiol, the conversion of estrone-3-sulfate to estrone and subsequently to estradiol in the brain suggests an indirect role in mitigating oxidative stress. wikipedia.org The enzymatic removal of the sulfate group by steroid sulfatase allows for the local production of estrogens that can then exert their protective effects. frontiersin.orgnih.govresearchgate.net

Studies have shown that estrogens can reduce oxidative stress and the generation of superoxide (B77818), which are key factors in neuronal damage. researchgate.net For instance, research on related estrogens has demonstrated protection against oxidative stress-induced neurodegeneration. frontiersin.org This protection is crucial in conditions where oxidative damage is a significant contributor to the pathology, such as in neurodegenerative diseases. frontiersin.org

Effects on Neuronal Viability

Estrone and its derivatives have been shown to enhance neuronal viability and protect against various insults. nih.govima.org.il Research indicates that estrone can decrease excitotoxic cell death and reduce apoptosis in neurons following injury. nih.gov These effects are associated with the activation of protective signaling pathways. For example, estrone treatment after traumatic brain injury has been found to increase the phosphorylation of ERK1/2 and CREB, leading to an increase in brain-derived neurotrophic factor (BDNF) expression. nih.gov BDNF is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.gov

Furthermore, estrogens, in general, are known to influence the expression of genes involved in cell survival and apoptosis. oup.com They can up-regulate anti-apoptotic proteins like Bcl-2 and Bcl-XL, thereby promoting neuronal resilience. oup.com While specific studies on estrone-3-sulfate are limited, its role as a precursor to active estrogens suggests it contributes to the pool of neuroprotective steroids in the brain. wikipedia.org

Modulation of Neuronal Excitability

Neurosteroids, including sulfated estrogens, are known to modulate neuronal excitability, often by interacting with neurotransmitter-gated ion channels. nih.govresearchgate.netmdpi.com This modulation can have significant effects on brain function and can influence the susceptibility to conditions like seizures. nih.gov

Sulfated steroids, such as pregnenolone (B344588) sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS), have been shown to act as negative allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. mdpi.comnih.gov This action reduces the inhibitory effect of GABA, leading to increased neuronal excitability. Conversely, some metabolites of progesterone (B1679170) have the opposite effect, enhancing GABAergic inhibition. nih.gov While the direct effects of estrone-3-sulfate on specific ion channels are not as well-characterized as those of other neurosteroids, its structural similarity suggests it may also participate in the modulation of neuronal excitability through interactions with membrane receptors. cas.cz The balance between sulfated and unsulfated steroids is therefore a critical factor in regulating neural function. frontiersin.orgcas.cz

Interaction with Neurotransmitter Receptors

The interaction of estrogens with neurotransmitter systems is a key aspect of their function in the CNS. Estrogens can influence the synthesis, release, and receptor activity of various neurotransmitters, including dopamine (B1211576), serotonin (B10506), and glutamate (B1630785). nih.gov

Estrone-3-sulfate itself is biologically inactive at the classic nuclear estrogen receptors (ERα and ERβ), with very low binding affinity. wikipedia.org However, its conversion to estrone and then estradiol allows it to indirectly influence these receptors. wikipedia.org Once desulfated, these estrogens can enter target cells and bind to nuclear receptors, which then regulate gene transcription. drugbank.comdrugbank.com